![molecular formula C10H6F6O2 B1406349 4-Methyl-2,5-bis(trifluoromethyl)benzoic acid CAS No. 1706436-17-0](/img/structure/B1406349.png)
4-Methyl-2,5-bis(trifluoromethyl)benzoic acid
Overview
Description
“4-Methyl-2,5-bis(trifluoromethyl)benzoic acid” is a chemical compound with the CAS Number: 1706436-17-0 . It has a molecular weight of 272.15 . It is a solid at ambient temperature .
Physical And Chemical Properties Analysis
“4-Methyl-2,5-bis(trifluoromethyl)benzoic acid” is a solid at ambient temperature . It has a molecular weight of 272.15 .Scientific Research Applications
Synthesis of Pharmaceutical Compounds
“4-Methyl-2,5-bis(trifluoromethyl)benzoic acid” may be used in the synthesis of various pharmaceutical compounds due to its benzoic acid moiety, which is a common precursor in drug design. Similar to how 4-(Trifluoromethyl)benzoic acid is used in the synthesis of salicylanilide benzoates , the compound could serve as a building block for creating new medicinal molecules.
Analytical Chemistry
In analytical chemistry, particularly in gas chromatography/mass spectrometry (GC/MS), compounds like 4-(Trifluoromethyl)benzoic acid are used as internal standards . “4-Methyl-2,5-bis(trifluoromethyl)benzoic acid” could similarly be employed to calibrate instruments and ensure the accuracy of analytical measurements.
Development of Antibiotics
The presence of trifluoromethyl groups can enhance the biological activity of molecules. For instance, novel antibiotics have been synthesized using compounds with bis(trifluoromethyl) groups to combat antibiotic-resistant bacteria . The subject compound might be explored for its potential antimicrobial properties.
Ligand Synthesis for Biochemical Studies
Compounds with trifluoromethyl groups have been used to investigate ligand binding with proteins . “4-Methyl-2,5-bis(trifluoromethyl)benzoic acid” could be utilized to synthesize ligands for studying protein interactions and mechanisms.
properties
IUPAC Name |
4-methyl-2,5-bis(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O2/c1-4-2-7(10(14,15)16)5(8(17)18)3-6(4)9(11,12)13/h2-3H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONWPGMYEQXSBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2,5-bis(trifluoromethyl)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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